molecular formula C11H12BrF3N2O2 B8259775 tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate

tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate

Cat. No.: B8259775
M. Wt: 341.12 g/mol
InChI Key: APGBTOQPZJEAJM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate is a pyridine-based carbamate derivative characterized by a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The tert-butyl carbamate group acts as a protective moiety for amines, enabling selective functionalization during multi-step syntheses. Its structural features—a halogen (Br) and an electron-withdrawing trifluoromethyl group—impart unique reactivity and physicochemical properties, making it valuable for cross-coupling reactions and drug discovery pipelines.

Properties

IUPAC Name

tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGBTOQPZJEAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Derivatives

Bromination is typically achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS). For example, bromination of 5-(trifluoromethyl)pyridin-4-amine in acetic acid at 60°C yields 2-bromo-5-(trifluoromethyl)pyridin-4-amine with 78% efficiency. Alternative methods employ CuBr₂ as a catalyst in DMF, achieving 85% yield but requiring stringent temperature control (40–50°C).

Table 1: Bromination Methods Comparison

ReagentSolventTemperature (°C)Yield (%)Selectivity
Br₂AcOH6078High
NBS + CuBr₂DMF4085Moderate
HBr/H₂O₂H₂O2565Low

Trifluoromethylation Techniques

The trifluoromethyl group is introduced via:

  • Ullmann-type coupling : Using CuI and 3,3,3-trifluoropropene, achieving 70% yield but requiring high temperatures (120°C).

  • Electrophilic trifluoromethylation : Employing CF₃I in the presence of AgF, which proceeds at 80°C with 82% yield and superior regioselectivity.

Carbamate Protection and Deprotection

tert-Butyl Carbamate Formation

The amino group at the 4-position of pyridine is protected using tert-butyl chloroformate (Boc₂O). Reaction conditions vary:

  • Base-mediated : Triethylamine (TEA) in THF at 0°C, yielding 90% product.

  • Solvent-free : Microwave-assisted synthesis at 100°C for 10 minutes, achieving 95% yield but requiring specialized equipment.

Table 2: Carbamation Reaction Optimization

ConditionsSolventTime (h)Yield (%)Purity (%)
TEA, 0°CTHF29098
Microwave, 100°CNone0.179599
DBU, RTDCM48897

Integrated Synthetic Routes

Sequential Functionalization Approach

  • Pyridine core synthesis : Condensation of ethyl 3-(trifluoromethyl)acetoacetate with ammonium acetate yields 5-(trifluoromethyl)pyridin-4-amine.

  • Bromination : NBS in DMF at 40°C introduces bromine at the 2-position.

  • Carbamate protection : Boc₂O with TEA in THF completes the synthesis.

Overall yield : 62% over three steps.

One-Pot Multistep Synthesis

A streamlined method combines bromination and carbamation in a single reactor:

  • Step 1 : Bromination with Br₂ in AcOH (60°C, 2 h).

  • Step 2 : Direct addition of Boc₂O and TEA without intermediate purification.

Yield : 68% with 97% purity, reducing processing time by 40% compared to sequential methods.

Industrial-Scale Production Insights

Catalyst Recycling

Pd/C (5% loading) enables efficient coupling in trifluoromethylation steps, with catalyst recovery via filtration achieving >90% reuse over five cycles.

Waste Stream Management

  • Bromine recovery : Distillation recovers 75% of unreacted Br₂ for reuse.

  • Solvent recycling : THF and DMF are purified via fractional distillation, reducing raw material costs by 30%.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Purity >98% (C18 column, 60:40 MeCN/H₂O).

  • NMR : δ 1.47 ppm (s, 9H, tert-butyl), 8.15 ppm (d, J=5.4 Hz, pyridine-H).

  • Mass Spec : m/z 341.12 [M+H]⁺, confirming molecular weight.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at the 3-position is minimized using bulky solvents (e.g., tert-amyl alcohol), enhancing 2-bromo isomer selectivity to 95%.

Trifluoromethyl Group Stability

Decomposition under acidic conditions is prevented by maintaining pH >6 during aqueous workups.

Emerging Methodologies

Photocatalytic Trifluoromethylation

Visible-light-mediated reactions using Ru(bpy)₃Cl₂ as a catalyst achieve 80% yield at 25°C, reducing energy consumption by 50% compared to thermal methods.

Flow Chemistry Approaches

Continuous-flow systems with immobilized catalysts (e.g., Cu-SiO₂) enable 24/7 production, boosting output by 200% versus batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

    Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling could produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate exhibit potential anticancer properties. A study highlighted the compound's ability to inhibit specific pathways involved in tumor growth, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition
The compound has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion. Inhibiting IDO can enhance the effectiveness of cancer immunotherapies .

Agrochemicals

Pesticide Development
this compound is being investigated for its potential use as a pesticide. Its trifluoromethyl group enhances lipophilicity, which may improve its efficacy against various pests while minimizing environmental impact .

Material Science

Polymer Synthesis
The compound can be utilized in the synthesis of functional polymers that exhibit unique thermal and mechanical properties. Its incorporation into polymer matrices can enhance performance characteristics such as durability and resistance to degradation .

Case Study 1: Anticancer Properties

A recent study published in the Journal of Organic Chemistry explored the synthesis of similar carbamates and their effects on cancer cell lines. The results demonstrated significant cytotoxic effects against various cancer types, suggesting that modifications to the carbamate structure could lead to more potent derivatives .

Case Study 2: Pesticidal Efficacy

In agricultural trials, derivatives of this compound were tested for their effectiveness against common agricultural pests. The trials showed a marked reduction in pest populations, indicating strong potential for development into commercial pesticides .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbamate moiety can act as a protecting group or participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Pyridine/Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
tert-Butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate 2-Br, 5-CF₃, 4-NHBoc C₁₁H₁₁BrF₃N₂O₂ 343.12 Cross-coupling precursor; kinase inhibitor synthesis
tert-Butyl N-(2-chloro-5-formylpyridin-4-yl)carbamate 2-Cl, 5-CHO, 4-NHBoc C₁₁H₁₃ClN₂O₃ 256.69 Aldehyde functionalization; intermediate for imine formation
tert-Butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate 2-Br, 5-CF₃ (Phenyl ring), 1-NHBoc C₁₂H₁₁BrF₃NO₂ 354.13 Electron-deficient aryl coupling partner
tert-Butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate Trifluoromethylpyrazole + piperidine C₁₄H₂₀F₃N₅O₂ 371.34 Targets protease-activated receptors (PARs)
tert-Butyl (5-(3-(dimethylamino)acryloyl)-4-(trifluoromethyl)thiazol-2-yl)carbamate Trifluoromethylthiazole + acryloyl group C₁₄H₁₈F₃N₃O₃S 377.37 Fluorescent probes; kinase inhibition assays

Substituent Effects on Reactivity and Physicochemical Properties

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances polarizability, making the target compound more reactive in Suzuki-Miyaura couplings compared to its chloro analog .
  • Trifluoromethyl (-CF₃) vs. Formyl (-CHO) : The -CF₃ group increases hydrophobicity (LogP ~2.5) and metabolic stability, whereas the -CHO group in the chloro-formyl analog enables Schiff base formation for imidazole synthesis .
  • Pyridine vs. Phenyl Rings : Pyridine’s nitrogen atom introduces basicity (pKa ~1-3) and directs electrophilic substitution to specific positions. Phenyl analogs lack this directing effect, leading to divergent regioselectivity in functionalization .

Research Findings and Case Studies

  • Crystallographic Behavior : The tert-butyl carbamate group in pyridine derivatives forms intermolecular N–H···N hydrogen bonds, as observed in tert-butyl 4-methylpyridin-2-ylcarbamate (Entry 2), which dimerizes in the solid state .

Biological Activity

tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific pathogens, and its structure-activity relationship (SAR).

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a trifluoromethyl group, which are known to influence biological activity. The molecular formula is C11H13BrN2O3C_{11}H_{13}BrN_{2}O_{3} with a molecular weight of 301.14 g/mol . The presence of the trifluoromethyl group is particularly significant as it often enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit selective antimicrobial properties, particularly against Chlamydia trachomatis. In vitro assays showed that derivatives of pyridine compounds can inhibit the growth of this pathogen without affecting host cell viability . The SAR analysis indicated that the introduction of specific substituents could enhance selectivity and potency against Chlamydia.

The mechanism by which this compound exerts its effects involves interaction with bacterial enzymes or pathways essential for survival. For instance, compounds with similar structures have been shown to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways .

Toxicity Profile

Toxicity assessments in mammalian cell lines indicated that while some derivatives exhibited mild toxicity, they were generally non-mutagenic as demonstrated in Drosophila melanogaster assays . This suggests a favorable safety profile for further development.

Case Studies

  • Chlamydial Infections : A study evaluated the efficacy of a related compound in treating C. trachomatis infections in cell cultures. The results indicated significant reductions in chlamydial inclusion numbers and alterations in inclusion morphology when treated with the compound, suggesting effective inhibition of bacterial replication .
  • Selectivity Studies : Compounds structurally similar to this compound were tested against various Gram-positive and Gram-negative bacteria. The findings revealed a selective action against Chlamydia, highlighting the potential for developing targeted therapies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine ring can significantly impact biological activity. Key findings include:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve interaction with biological targets.
  • Bromine Substitution : Influences electronic properties and can modulate binding affinity to target enzymes.
CompoundActivity Against C. trachomatisToxicity (Mammalian Cells)Selectivity
AEffectiveMildHigh
BModerateModerateModerate
This compoundHighLowVery High

Q & A

What are the standard synthetic routes for synthesizing tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate?

Basic
The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a pyridine amine derivative. A common approach involves reacting 2-bromo-5-(trifluoromethyl)pyridin-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and maintaining temperatures between 0–25°C to suppress side reactions. Post-synthesis, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .

How is the structural confirmation of this compound performed post-synthesis?

Basic
Structural confirmation combines nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl detection) and high-resolution mass spectrometry (HRMS). X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is employed for absolute configuration determination. For crystalline samples, data collection at low temperatures (e.g., 100 K) improves resolution, and hydrogen bonding networks are analyzed to validate the carbamate linkage .

How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced
By-product formation often arises from incomplete amine activation or competing nucleophilic attacks. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity over chlorinated solvents.
  • Base choice : Sterically hindered bases (e.g., DIPEA) reduce side reactions.
  • Temperature control : Slow addition of tert-butyl chloroformate at 0°C minimizes exothermic side reactions.
  • Catalysis : DMAP (4-dimethylaminopyridine) can accelerate carbamate formation. Reaction progress is monitored via TLC or LC-MS to identify and address intermediates .

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced
Crystallization challenges include poor solubility and polymorphism due to the bulky tert-butyl and trifluoromethyl groups. Strategies:

  • Solvent screening : Mixed solvents (e.g., hexane/ethyl acetate) promote slow crystallization.
  • Seeding : Introducing microcrystals from vapor diffusion methods.
  • Data refinement : Using the CCP4 suite for phase problem resolution and SHELXL for anisotropic displacement parameter refinement. Twinning, common in halogenated pyridines, is addressed with TWINLAW in SHELX .

What stability considerations are critical when handling this compound?

Basic
The compound is sensitive to hydrolysis under acidic/basic conditions and elevated temperatures. Storage at –20°C in anhydrous environments (e.g., molecular sieves) is recommended. Avoid exposure to strong oxidizers (e.g., peroxides) and nucleophiles (e.g., amines), which may cleave the carbamate. Personal protective equipment (gloves, goggles) is essential due to potential skin/eye irritation .

How can discrepancies between computational and experimental structural data be resolved?

Advanced
Discrepancies in bond lengths/angles often arise from dynamic effects (e.g., torsional flexibility) not captured in static DFT calculations. Cross-validation methods include:

  • Hirshfeld surface analysis : To assess intermolecular interactions in crystallographic data.
  • Molecular dynamics (MD) simulations : To model thermal motion.
  • Multipole refinement (via programs like MOLLY): To account for electron density distortions. Use of higher-level theory (e.g., CCSD(T)) improves computational accuracy .

What analytical techniques are prioritized for assessing purity?

Basic
Purity is assessed via:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • ¹⁹F NMR : Quantifies trifluoromethyl group integrity.
  • Elemental analysis : Validates C/H/N/Br/F ratios within ±0.4% of theoretical values.
    Impurity profiling uses LC-MS to identify halogen exchange or carbamate hydrolysis products .

What mechanistic insights govern the reactivity of the carbamate group in cross-coupling reactions?

Advanced
The carbamate acts as a directing group in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The electron-withdrawing trifluoromethyl and bromo groups activate the pyridine ring for C–H functionalization. Mechanistic studies using ¹⁸O-labeled carbamates reveal retention of configuration during transmetallation. Competing pathways (e.g., protodehalogenation) are suppressed using bulky ligands (XPhos) and low-temperature conditions .

How does the trifluoromethyl group influence the compound’s electronic properties?

Basic
The -CF₃ group exerts strong electron-withdrawing effects (-I and -R), lowering the pyridine ring’s electron density. This enhances electrophilic aromatic substitution reactivity at the 4-position and stabilizes intermediates in nucleophilic displacement reactions. Hammett substituent constants (σₚ = 0.54) quantify its impact on reaction rates .

What strategies are employed to design bioactivity assays targeting pyridine-carbamate derivatives?

Advanced
Assays focus on the compound’s potential as a kinase inhibitor or protease modulator:

  • Enzyme inhibition : Fluorescence polarization assays with FITC-labeled ATP analogs.
  • Cellular uptake : LC-MS quantification in HEK293 cells pre-treated with efflux pump inhibitors.
  • Docking studies : PyDock or AutoDock Vina to predict binding to active sites (e.g., EGFR kinase).
    Metabolite stability is assessed using liver microsome models to evaluate carbamate hydrolysis .

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